molecular formula C17H20F3N3O B2422530 1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 956370-20-0

1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B2422530
CAS No.: 956370-20-0
M. Wt: 339.362
InChI Key: CSEIEOWNBFXBIR-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methylbenzyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: A closely related compound with a different position of the carboxamide group.

    1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-methyl ester: A methyl ester derivative of the compound.

Uniqueness

1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for the development of new molecules with diverse applications .

Properties

IUPAC Name

1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-11-5-7-12(8-6-11)9-21-15(24)13-10-22-23(16(2,3)4)14(13)17(18,19)20/h5-8,10H,9H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEIEOWNBFXBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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